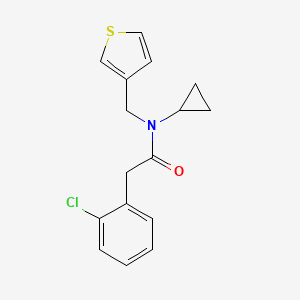
2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide, also known as CP-544326, is a compound that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the neurokinin-1 (NK1) receptor, which is a member of the tachykinin family of G protein-coupled receptors. The NK1 receptor is involved in a variety of physiological processes, including pain perception, inflammation, and stress response.
Aplicaciones Científicas De Investigación
Responsive DNA-Binding Polymers
A study by Carreon et al. (2014) explored a water-soluble cationic polythiophene derivative for its potential in gene delivery. This polymer, which shares structural motifs with the specified compound, binds DNA effectively and could serve as a theranostic vehicle for gene therapy (Carreon et al., 2014).
Herbicidal Action
Research by Weisshaar and Böger (1989) on chloroacetamides, including compounds structurally related to 2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide, demonstrated their use as selective herbicides. These compounds inhibit fatty acid synthesis in plants, offering insights into their application in agricultural chemistry (Weisshaar & Böger, 1989).
Catalysis and Organic Synthesis
Srivastava et al. (2010) investigated the cyclopropenium ion, related to the cyclopropyl group in the queried compound, as an organocatalyst for Beckmann rearrangement. This highlights the potential of cyclopropyl-containing compounds in facilitating chemical transformations, which could be relevant for pharmaceutical synthesis (Srivastava et al., 2010).
Antimicrobial Activity
Arora et al. (2013) synthesized compounds with structural similarities to the query compound and tested them for antimicrobial properties. Their findings indicate that such compounds have potential applications in developing new antimicrobial agents (Arora et al., 2013).
Interaction with DNA
A study by Çakmak et al. (2022) on a heterocyclic amide derivative resembling the structural features of the specified compound demonstrated its ability to interact with DNA. This interaction was explored through computational methods, indicating potential applications in the field of drug design and molecular biology (Çakmak et al., 2022).
Nonlinear Optical Properties
Castro et al. (2017) conducted theoretical investigations on organic crystals with acetamide structures, revealing their promising nonlinear optical properties. Such studies underscore the importance of acetamide derivatives in photonic and optoelectronic applications (Castro et al., 2017).
Mecanismo De Acción
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of indole , which is known to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives, to which this compound is related, are known to interact with their targets in a variety of ways, leading to a broad spectrum of biological activities . .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, leading to diverse biological activities . .
Result of Action
Indole derivatives are known to have a variety of effects at the molecular and cellular level . .
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c17-15-4-2-1-3-13(15)9-16(19)18(14-5-6-14)10-12-7-8-20-11-12/h1-4,7-8,11,14H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFGIWHZXCFHPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
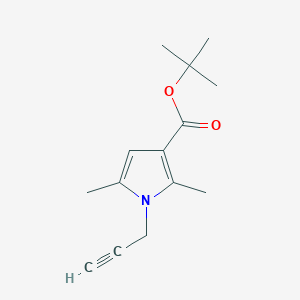
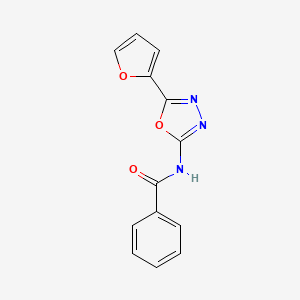
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2741397.png)

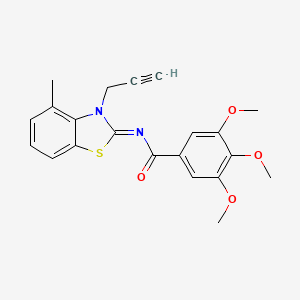
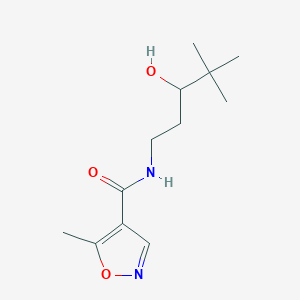
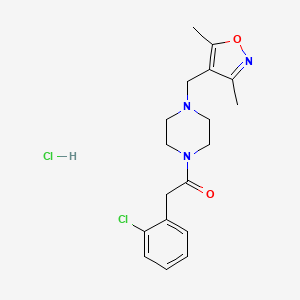
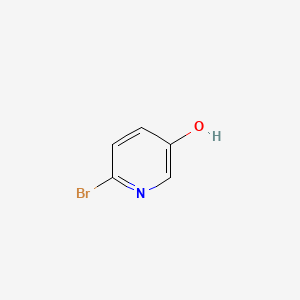
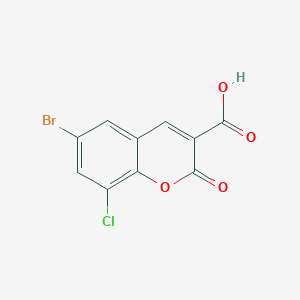
![1-(3-chlorophenyl)-4-cyclopropyl-6-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2741407.png)
![3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2741410.png)
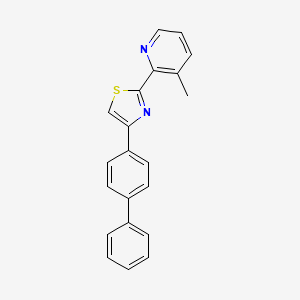
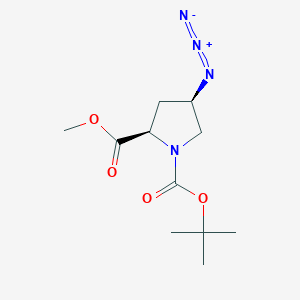
![Ethyl 4-oxo-3-phenyl-5-(3,4,5-triethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2741415.png)
